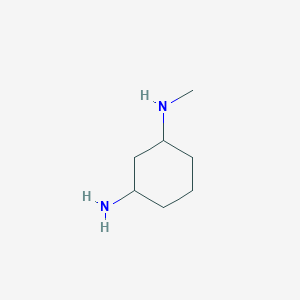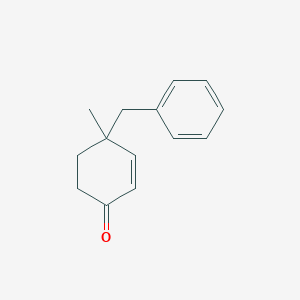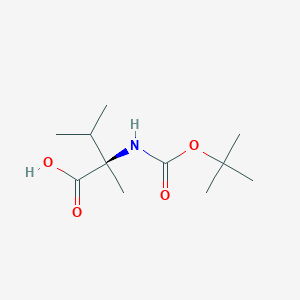
(R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid
Vue d'ensemble
Description
“®-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid” is a chemical compound with the IUPAC name (tert-butoxycarbonyl)-D-alanine hydrate . It has a molecular weight of 207.23 and is typically stored at room temperature . The compound is a white to off-white solid .
Synthesis Analysis
The synthesis of this compound involves the use of oxalyl chloride in methanol for the selective deprotection of the N-Boc group . This method has been applied to a variety of structurally diverse compounds, including aliphatic, aromatic, and heterocyclic substrates . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1 . This indicates that the compound has a complex structure with multiple functional groups.Chemical Reactions Analysis
The compound undergoes a mild deprotection reaction involving the N-Boc group . This reaction is facilitated by the electrophilic character of oxalyl chloride .Physical And Chemical Properties Analysis
The compound is a white to off-white solid . It has a molecular weight of 207.23 . It is typically stored at room temperature .Applications De Recherche Scientifique
Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives : This compound is used in the synthesis of unsaturated β-amino acid derivatives, which are important intermediates in organic synthesis. For example, Davies, Fenwick, and Ichihara (1997) used a related compound in the stereoselective synthesis of β-amino acid derivatives, which is crucial for the production of certain pharmaceuticals (Davies, Fenwick, & Ichihara, 1997).
Renin Inhibitors in Hypertension Treatment : Thaisrivongs et al. (1987) described the synthesis of a compound structurally related to (R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid, used as an intermediate in the preparation of renin inhibitory peptides, which are potent inhibitors of human plasma renin. These compounds have applications in treating hypertension and related cardiovascular disorders (Thaisrivongs et al., 1987).
Crystal Structure Analysis : Cetina et al. (2003) conducted a study on the crystal and molecular structure of a derivative of (R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid. This kind of research is crucial for understanding the molecular configurations and properties of pharmaceutical compounds (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).
N-tert-Butoxycarbonylation of Amines : Heydari et al. (2007) described the use of a similar compound in the N-tert-butoxycarbonylation of amines, a key reaction in the synthesis of N-Boc-protected amino acids, which are essential in peptide synthesis (Heydari, Kazem Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Synthesis of Microsporin B : Swaroop et al. (2014) utilized a structurally similar compound in the synthesis of key fragments of microsporin B, a compound with potential pharmaceutical applications (Swaroop, Tripathy, Jachak, & Reddy, 2014).
Polymerization Applications : Sutthasupa et al. (2007) discussed the use of a related compound in the synthesis of novel norbornene diester derivatives, which are then polymerized to form polymers with potential applications in material science (Sutthasupa, Terada, Sanda, & Masuda, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-2,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)11(6,8(13)14)12-9(15)16-10(3,4)5/h7H,1-6H3,(H,12,15)(H,13,14)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPBQQXWXZWBMK-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](C)(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)-2,3-dimethylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B58962.png)


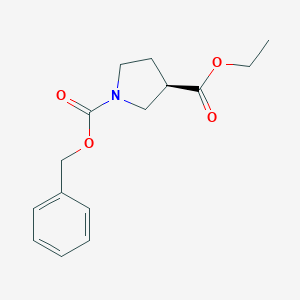
![1,2-Dihydrobenzo[ghi]perylene](/img/structure/B58994.png)
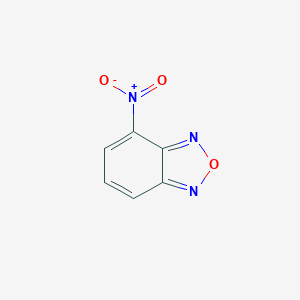
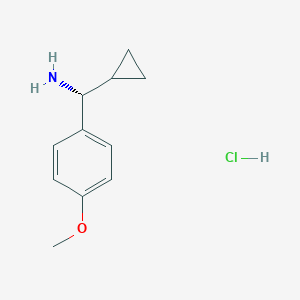
![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)
![(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B59093.png)

![(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine](/img/structure/B59133.png)

